molecular formula C16H26ClNO3 B2740216 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1052406-66-2

1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2740216
CAS RN: 1052406-66-2
M. Wt: 315.84
InChI Key: ZBFFPSIPIDHYFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

I found a reference that might contain information about the synthesis of similar compounds, but it’s in Japanese and I couldn’t extract specific details about the synthesis of “1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride”.


Physical And Chemical Properties Analysis

I found a couple of references that might contain information about the physical and chemical properties of similar compounds, but I couldn’t extract specific details about “1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride”.

Scientific Research Applications

Synthesis and Radiolabeling for Pharmacological Studies

The synthesis of radiolabeled compounds similar to 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride facilitates pharmacological and biological studies. For instance, the synthesis of the 3-[14C]-isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, a 5HT1A antagonist, provides a method to study the distribution and pharmacokinetics of these types of compounds in biological systems (B. Czeskis, 1998).

Antimicrobial and Antiradical Activities

Compounds with similar structures have been evaluated for their antimicrobial and antiradical (antioxidant) activities. This includes the synthesis and activity assessment of certain beta-blocker intermediates, highlighting their potential utility in developing new antimicrobial agents or antioxidants (R. Čižmáriková et al., 2020).

Kinase Inhibition for Cancer Research

Optimization of compounds for the inhibition of kinase activity is a crucial area of cancer research. Analogues of 4-phenylamino-3-quinolinecarbonitriles, for example, have been prepared to inhibit Src kinase activity, a target in cancer research. These studies provide insights into the structural requirements for the development of potent kinase inhibitors (D. Boschelli et al., 2001).

Solvent Effects on Chemical Reactions

Research into the solvatochromism of zwitterionic probes in aqueous alcohols investigates how different solvents affect chemical reactions. This type of study is essential for understanding the solvent effects in various chemical processes, including those involving compounds like 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride (Erika B. Tada, Priscilla L. Silva, O. A. Seoud, 2003).

Anticancer Activity of Phenolic Compounds

Studies on compounds derived from natural sources, such as Millettia leucantha, demonstrate the anticancer potential of phenolic compounds. This research avenue could encompass compounds like 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, exploring their potential efficacy against cancer cell lines (K. Rayanil et al., 2011).

properties

IUPAC Name

1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-13-5-3-4-10-17(13)11-14(18)12-20-16-8-6-15(19-2)7-9-16;/h6-9,13-14,18H,3-5,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFPSIPIDHYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

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